

CHIR-265 and the VEGFR-2 Signaling Cascade: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Raf265*

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Abstract

CHIR-265, also known as **RAF265**, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the Vascular Endothelial Growth factor Receptor 2 (VEGFR-2). This dual inhibition allows CHIR-265 to simultaneously disrupt two critical pathways in tumor progression: the MAPK/ERK signaling cascade, which drives cell proliferation and survival, and the VEGFR-2 signaling pathway, a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the interaction between CHIR-265 and the VEGFR-2 signaling cascade, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to CHIR-265 and VEGFR-2

CHIR-265 is a multi-kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.^[1] Its efficacy stems from its ability to concurrently inhibit Raf kinases (B-Raf, mutant B-RafV600E, and c-Raf) and VEGFR-2.^{[2][3]} The inhibition of the Raf/MEK/ERK pathway is a primary mechanism for its direct anti-proliferative and pro-apoptotic effects on tumor cells.^{[1][2]}

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.^[4] Upon binding of

its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4] By inhibiting VEGFR-2, CHIR-265 disrupts this pro-angiogenic signaling, thereby impeding the tumor's ability to establish and maintain a blood supply.[5]

Quantitative Data: Inhibitory Profile of CHIR-265

The potency of CHIR-265 against its primary targets has been quantified in various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

Target	Assay Type	IC50 / EC50 (nM)	Reference(s)
VEGFR-2	Cell-free (p-VEGFR-2)	EC50 = 30	[2][3]
B-Raf (wild-type)	Biochemical	IC50 = 3-60	[2][3]
B-Raf (V600E)	Biochemical	IC50 = 3-60	[2][3]
c-Raf	Biochemical	IC50 = 3-60	[2][3]
c-Kit	Biochemical	IC50 in low nM range	
PDGFR β	Cell-based	EC50 = 790	
p-ERK	Cell-based (SK-MEL-28, Malme-3M, A375M)	EC50 = 140-300	

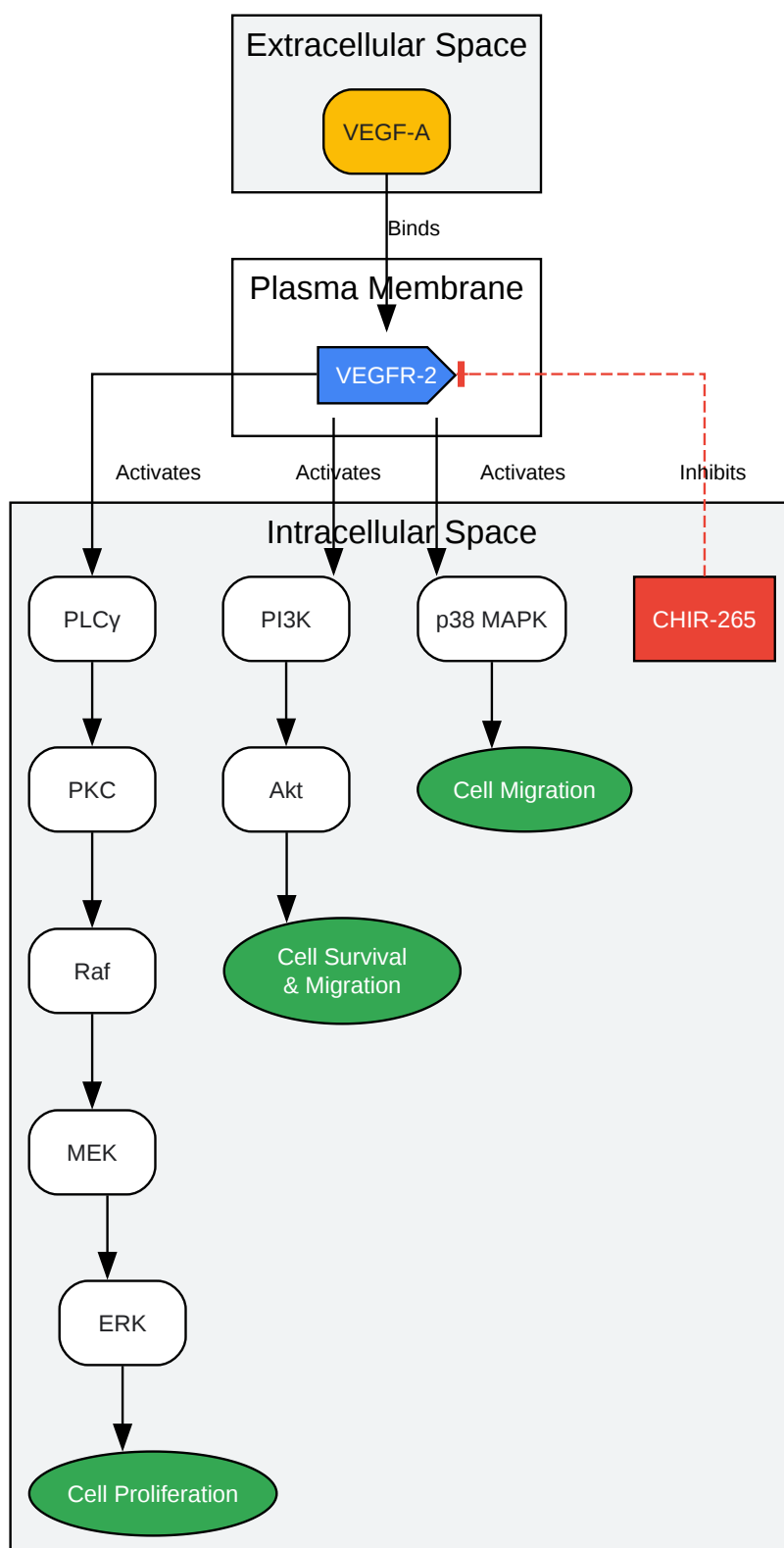
Table 1: Inhibitory Activity of CHIR-265 against Key Kinase Targets.

The VEGFR-2 Signaling Cascade and its Inhibition by CHIR-265

The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling pathways. CHIR-265, by blocking the kinase activity of VEGFR-2, effectively abrogates these downstream signals. The primary pathways affected include:

- The PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) cascade, promoting endothelial cell proliferation.
- The PI3K-Akt Pathway: VEGFR-2 activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, a key signaling node that promotes endothelial cell survival and migration.
- The p38 MAPK Pathway: This pathway, also activated by VEGFR-2, is involved in endothelial cell migration and actin cytoskeleton reorganization.

The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by CHIR-265.



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Caption: VEGFR-2 signaling cascade and inhibition by CHIR-265.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of CHIR-265 against VEGFR-2 kinase in a cell-free system.

Objective: To quantify the IC₅₀ or EC₅₀ value of CHIR-265 for VEGFR-2 kinase activity.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
- ATP (Adenosine triphosphate)
- CHIR-265 (or other test inhibitor)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation, or a phosphotyrosine-specific antibody for ELISA)
- Plate reader (luminometer or spectrophotometer)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of CHIR-265 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 96-well plate, add the kinase assay buffer, the substrate (Poly(Glu, Tyr)), and the serially diluted CHIR-265.
- **Enzyme Addition:** Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.

- **ATP Addition:** Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for VEGFR-2.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
- **Reaction Termination and Detection:** Stop the reaction by adding a stop solution (e.g., EDTA). Proceed with the chosen detection method to measure kinase activity. For ADP-Glo™, this involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. For ELISA, this involves transferring the reaction mixture to an antibody-coated plate.
- **Data Analysis:** The signal from the detection method is inversely proportional to the inhibitory activity of CHIR-265. Plot the percentage of inhibition against the logarithm of the CHIR-265 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic efficacy of CHIR-265 in a mouse xenograft model.

Objective: To assess the in vivo efficacy of CHIR-265 on tumor growth and to analyze its effects on VEGFR-2 signaling and angiogenesis within the tumor microenvironment.

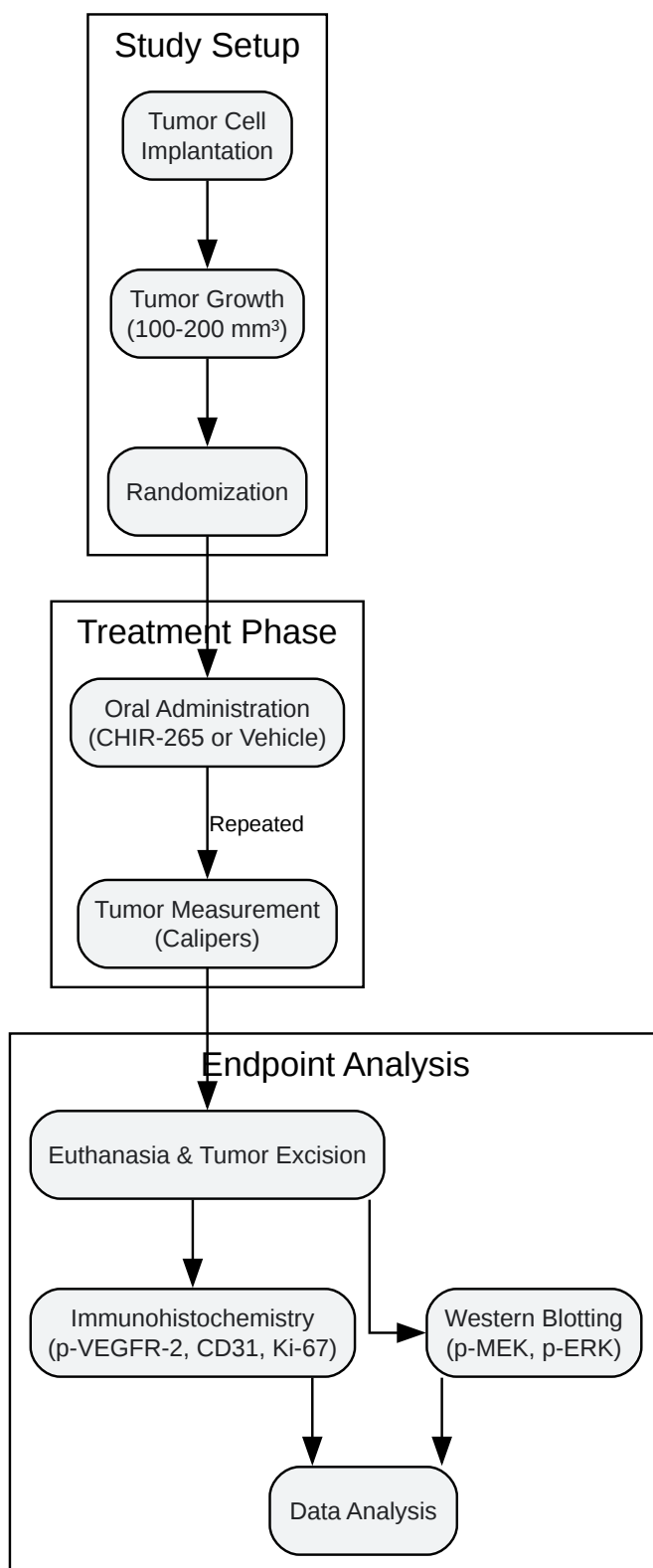
Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human tumor cell line (e.g., A375 melanoma, which has a B-RafV600E mutation)
- CHIR-265 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Reagents for tissue fixation (formalin) and processing

- Antibodies for immunohistochemistry (e.g., anti-p-VEGFR-2, anti-CD31 for microvessel density, anti-Ki-67 for proliferation)

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of the chosen tumor cells into the flank of the immunocompromised mice.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
- Drug Administration: Administer CHIR-265 orally to the treatment group at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
- Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
- Pharmacodynamic Analysis:
 - Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Section the tissue and perform IHC staining for p-VEGFR-2 to assess target inhibition, CD31 to quantify microvessel density (a measure of angiogenesis), and Ki-67 to measure cell proliferation.
 - Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen. Lyse the tissue to extract proteins and perform western blotting to analyze the phosphorylation status of VEGFR-2, MEK, and ERK.
- Data Analysis: Compare the tumor growth curves between the treatment and control groups. Quantify the IHC staining and western blot signals to assess the biological effects of CHIR-265.



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